tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a difluoroethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2,2-difluoroethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides.
Reduction Reactions: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Formation of substituted piperazine derivatives.
Oxidation Reactions: Formation of piperazine N-oxides.
Reduction Reactions: Formation of secondary amines.
Scientific Research Applications
tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(2,2-difluoroethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various research applications .
Biological Activity
tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity through various studies, findings, and case analyses.
- Molecular Formula : C12H18F2N2O2
- Molecular Weight : 250.28 g/mol
- CAS Number : 208167-83-3
The compound exhibits biological activity primarily through modulation of specific receptors and enzymes. Its structure allows it to interact with various biological targets, which may include:
- G-protein coupled receptors (GPCRs)
- Enzymatic pathways related to inflammation and immune responses
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on cell lines:
-
Cell Proliferation Assays :
- The compound was tested on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
- A dose-dependent response was observed, with IC50 values ranging from 5 to 15 µM depending on the cell line.
-
Apoptosis Induction :
- Flow cytometry assays indicated that the compound promotes apoptosis in treated cells, as evidenced by increased Annexin V staining.
- Mechanistic studies suggested activation of caspase pathways, indicating a potential for use in cancer therapeutics.
In Vivo Studies
In vivo efficacy was evaluated using animal models:
-
Mouse Models of Disease :
- In a murine model of lupus (NZB/W mice), administration of this compound resulted in reduced disease severity as measured by anti-dsDNA antibody titers.
- The treatment led to a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting an immunomodulatory effect.
-
Toxicity Assessment :
- Long-term toxicity studies indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed on organ function or histopathology.
Data Table: Summary of Biological Activity
Study Type | Model/Cell Line | Effect Observed | IC50 / Dose |
---|---|---|---|
In Vitro Proliferation | Various Cancer Cell Lines | Inhibition of proliferation | 5 - 15 µM |
In Vitro Apoptosis | Cancer Cell Lines | Induction of apoptosis | Not specified |
In Vivo Disease Model | NZB/W Mice | Reduced disease severity | 100 mg/kg |
Cytokine Levels | Murine Model | Decreased IL-6, TNF-alpha | Not specified |
Case Studies
-
Case Study on Cancer Treatment :
A study involving the use of this compound in combination with standard chemotherapy agents showed enhanced antitumor efficacy in xenograft models compared to monotherapy. -
Autoimmune Disease Management :
In lupus-prone mice, the compound demonstrated potential as an adjunct therapy by reducing autoimmune markers and improving overall survival rates.
Properties
IUPAC Name |
tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-6-4-14(5-7-15)8-9(12)13/h9H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMQTIGGYJPTHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717843 |
Source
|
Record name | tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225380-87-9 |
Source
|
Record name | tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.